N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication .
Mode of Action
This inhibition could prevent the phosphorylation of other proteins necessary for cell cycle progression, effectively halting the cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 to S phase . This can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to apoptosis, or programmed cell death .
Pharmacokinetics
The pharmacokinetic properties of this compound are currently unknown . Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied to understand how the compound is processed in the body .
Result of Action
The molecular and cellular effects of this compound’s action would likely include cell cycle arrest and potential apoptosis . By inhibiting CDK2, the compound could prevent cells from dividing, which could be particularly useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. These might include the presence of other compounds or drugs, the pH of the environment, and the temperature
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide in lab experiments is its well-defined mechanism of action. This allows researchers to study the specific effects of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamideγ activation on various physiological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide can cause liver damage and other adverse effects.
Future Directions
There are several future directions for research on N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have suggested that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamideγ activation may have neuroprotective effects and may improve cognitive function. Another area of interest is the potential use of this compound in the treatment of cancer. Studies have shown that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide can inhibit the growth of cancer cells and may have potential applications in cancer therapy.
Synthesis Methods
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-aminosalicylic acid to form the intermediate compound. The intermediate is then reacted with 2-methoxy-5-nitrobenzene-1-sulfonyl chloride to form the final product.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Studies have also suggested that it may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-3-26-17-8-5-4-7-15(17)19(22)20-16-13-14(9-10-18(16)25-2)21-11-6-12-27(21,23)24/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUYBFUCOHASHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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